
trans-4-Carboxymethylenebut-2-en-4-olide
Overview
Description
Trans-4-Carboxymethylenebut-2-en-4-olide, also known as CMBL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a lactone derivative of butyrolactone and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Enzymatic Degradation in Bacteria
Research shows that certain bacterial strains, such as Pseudomonas sp. and Alcaligenes eutrophus, can enzymatically degrade chlorosubstituted aromatic compounds, forming trans-4-Carboxymethylenebut-2-en-4-olide as a metabolite. These bacteria use this process as a mechanism for breaking down environmental pollutants. For instance, Pseudomonas sp. strain B13 can degrade chlorocatechol, forming compounds like trans-4-Carboxymethylenebut-2-en-4-olide during the process. This suggests potential applications in bioremediation and environmental cleanup efforts (Schwein et al., 1988), (Pieper et al., 1991).
Role in Biodegradation Pathways
The chemical structure and biodegradability of halogenated aromatic compounds have been studied, revealing the conversion of chlorinated muconic acids into maleoylacetic acid. The research indicates that trans-4-Carboxymethylenebut-2-en-4-olide plays a significant role in the biodegradation pathways of these compounds. This could be critical in understanding the breakdown of complex pollutants in the environment (Schmidt & Knackmuss, 1980).
Conversion in Chemical Reactions
Studies on the conversion of chlorocatechols and related compounds have highlighted the role of trans-4-Carboxymethylenebut-2-en-4-olide in various chemical reactions. For instance, 2-Chloro-cis,cis-muconate is converted by specific enzymes to trans-4-Carboxymethylenebut-2-en-4-olide, emphasizing its importance in the chemical transformation processes within microbial systems (Vollmer & Schlömann, 1995).
Yeast Metabolism of Chlorophenols
The yeast Candida maltosa has been shown to degrade monochlorophenols, forming 4-carboxymethylenebut-2-en-4-olide during the process. This indicates the potential use of yeast in biotechnological applications for the removal of chlorophenols from the environment (Polnisch et al., 2004).
Synthesis of Oligomers
Trans-4-Carboxymethylenebut-2-en-4-olide has been involved in the synthesis of oligomers, such as in the formation of new foldamers. This suggests potential applications in material science and polymer chemistry, where these compounds could be used to develop new materials with unique properties (Lucarini & Tomasini, 2001).
properties
IUPAC Name |
(2Z)-2-(5-oxofuran-2-ylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)3-4-1-2-6(9)10-4/h1-3H,(H,7,8)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXPGXAZMFWNH-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=CC(=O)O/C1=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Carboxymethylenebut-2-en-4-olide | |
CAS RN |
22752-92-7 | |
| Record name | Dienelactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022752927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,4R,7Z,10S,11R)-4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237975.png)
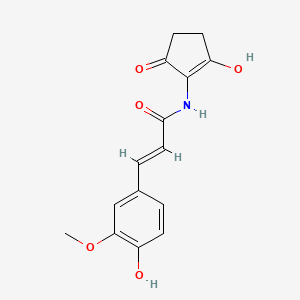
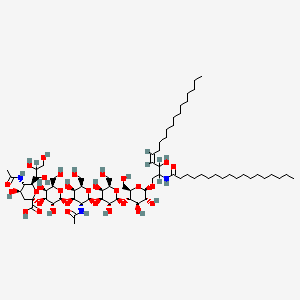

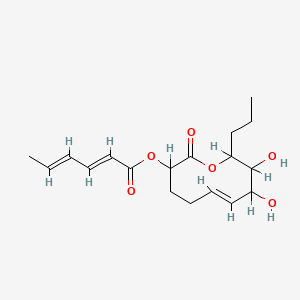
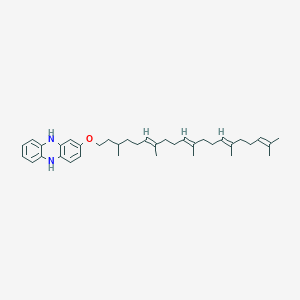
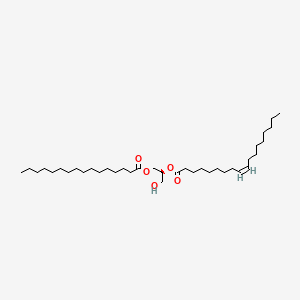
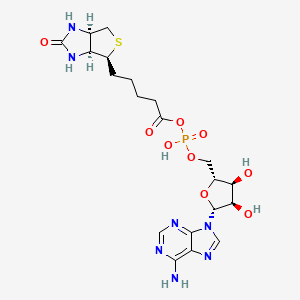
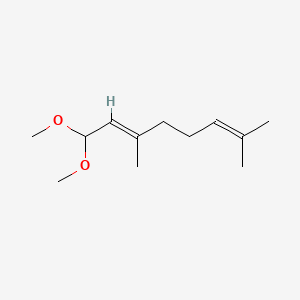
![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)
![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)


